Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate
Description
Properties
IUPAC Name |
methyl 6-[2-[(4-methoxyphenyl)sulfonylamino]phenyl]sulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-26-15-8-10-16(11-9-15)29(24,25)22-17-5-3-4-6-18(17)28-19-12-7-14(13-21-19)20(23)27-2/h3-13,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLPGBHPJCIPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfonylamino Intermediate: The reaction between 4-methoxybenzenesulfonyl chloride and 2-aminophenylthiol in the presence of a base such as triethylamine to form the sulfonylamino intermediate.
Coupling with Nicotinic Acid Derivative: The sulfonylamino intermediate is then coupled with methyl nicotinate under conditions that facilitate the formation of the desired product. This step often requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
METHYL 6-[(2-{[(4-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)SULFANYL]NICOTINATE, also known as methyl 6-{[2-(4-methoxybenzenesulfonamido)phenyl]sulfanyl}pyridine-3-carboxylate or 3-Pyridinecarboxylic acid, 6-[[2-[[(4-methoxyphenyl)sulfonyl]amino]phenyl]thio]-, methyl ester, is a chemical compound with the molecular formula and a molecular weight of 430.5 .
Because information regarding the applications of this compound is limited, research involving similar compounds and their applications may provide insight.
Research on Pyridine Derivatives
Pyrazolo-pyridines as anticancer agents Basma et al. synthesized a series of pyrazolo-pyridines and tested their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 showed the highest anticancer activity against HeLa cells, comparable to doxorubicin, while compound St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines . Both compounds induced cell cycle arrest and apoptosis in the tested cancer cell lines, with St.4 causing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . Additionally, St.4 and St.5 inhibited CDK2 and CDK9 .
Pyrido-pyrimidines as CDK4/6 inhibitors Abbas and co-workers developed a series of pyrido-pyrimidines as CDK4/6 inhibitors . Among this series, St.26 and St.27 showed significant activity against a panel of cancer cell lines and CDK6 enzymes, inducing apoptosis in PC-3 and MCF-7 via caspase 3 activation in PC-3 cell lines, and up-regulation of bax and p53, as well as down regulation of Bcl2 . Al-Attraqchi et al. synthesized a series of pyrido-pyrimidines as CDK4 inhibitors, with St.28 being the most potent compound against CDK4 .
Pyridin-amino-pyrido-pyrimidine derivatives as CDK4/6 inhibitors Fang and his coworkers designed and synthesized a series of pyridin-amino-pyrido-pyrimidine derivatives as CDK4/6 inhibitors based on the chemical structure of the piperazine moiety of the anticancer agent palbociclib . Compound St.29 showed a potent inhibitory effect against MDA-MB-231 and MCF-7 breast cancer cell lines with low IC50 values, as well as a selective inhibitory effect against CDK4/6 . This compound also arrests the cell cycle at the G0/G1 phase and induces apoptosis .
Pyrrolo-pyrimidines in pancreatic cancer treatment Shi et al. researched a novel series of pyrrolo-pyrimidines, focusing on in vitro studies and activity against CDK4/6 in pancreatic cancer cells . A series of 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives demonstrated enhanced potency against various cell lines, with St.30 being the most potent agent . This compound exhibited potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment by introducing a sulfonamide group on the C2-substituent of pyrrolo[2,3-d]pyrimidine, which affected CDK activity . Sroor and his co-workers evaluated another set of pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative activities against several cancer cell lines, with St.31 showing promising activity as an anticancer agent, as well as a down regulation observed by this compound on CDK4 and BcL2, and cell cycle arrest at the G1/S phase in MCF-7 .
Pteridin-7(8H)-one derivatives as CDK4/6 inhibitors Li and his coworkers synthesized a series of pteridin-7(8H)-one derivatives as significant CDK4/6 inhibitors . Compound St.34 showed significant anticancer activities against a panel of cancer cell lines, including HCT116, MDA-MB-231, HeLa, and HT-29 cells, with low IC50 values, in comparison with the anticancer drug Palbociclib . This compound showed promising activities toward both CDK4 and CDK6 with cyclin D3, cell cycle arrest at the G2/M phase, and apoptosis in HeLa cells via a concentration-dependent manner .
Mechanism of Action
The mechanism of action of Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Fluorophenyl Nicotinamide Derivatives ()
Compounds such as S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (e.g., 7–53) share structural similarities with the target compound, including a nicotinamide backbone and sulfanyl linkages. Key differences include:
- Substituent Effects: The 4-fluorophenyl group in these analogs is electron-withdrawing, contrasting with the electron-donating 4-methoxyphenyl group in the target compound. Fluorine’s electronegativity may enhance metabolic stability but reduce π-π stacking interactions compared to methoxy groups .
- Biological Implications : Studies on fluorophenyl nicotinamides highlight their use in enzyme inhibition, where electron-withdrawing groups optimize binding to hydrophobic pockets. The target compound’s methoxy group may improve interactions with polar residues in active sites .
Table 1: Comparison with Fluorophenyl Nicotinamides
| Feature | Target Compound | Fluorophenyl Nicotinamides (7–53) |
|---|---|---|
| Aromatic Substituent | 4-Methoxyphenyl (electron-donating) | 4-Fluorophenyl (electron-withdrawing) |
| Key Functional Groups | Sulfonamide, sulfanyl, ester | Mercapto, amide |
| Metabolic Stability | Moderate (ester hydrolysis) | High (fluorine reduces oxidation) |
| Binding Affinity | Enhanced π-π interactions | Optimized for enzyme inhibition |
4-Methoxyphenyl-Containing Derivatives ()
Compounds such as N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (, compound e) share the 4-methoxyphenyl group but differ in core structures:
- Functional Group Variation: The target compound’s sulfonamide and sulfanyl groups contrast with the ethanol and formamide groups in analogs. Sulfonamides offer greater hydrogen-bonding capacity and stability compared to alcohols, which may influence pharmacokinetics .
- Solubility and Lipophilicity : The methoxy group enhances lipophilicity in both compound classes, but the target’s ester group introduces polarity, balancing solubility and membrane permeability.
Table 2: Comparison with 4-Methoxyphenyl Analogs
Sulfonyl-Containing Pesticides ()
Compounds like 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline (nitralin) feature sulfonyl groups but are structurally distinct:
- Reactivity Differences : Nitralin’s sulfonyl group is part of a nitroaromatic system, conferring oxidative reactivity for herbicidal action. In contrast, the target’s sulfonamide is stabilized by resonance, favoring drug-receptor interactions over oxidative degradation .
- Biological Targets : Sulfonamides in pharmaceuticals often target enzymes (e.g., carbonic anhydrase), whereas pesticidal sulfonyl groups disrupt plant electron transport chains .
Table 3: Comparison with Sulfonyl Pesticides
Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance receptor binding but may reduce metabolic stability compared to electron-withdrawing groups (e.g., fluorine) .
- Functional Group Impact : Sulfonamides improve hydrogen bonding and stability over alcohols or amides, critical for drug design .
- Structural Hybrids : Combining methoxyphenyl and sulfanyl groups (as in the target compound) could balance lipophilicity and target engagement, a strategy observed in kinase inhibitors .
Notes
- Experimental validation is required to confirm hypothesized properties, particularly regarding ester hydrolysis and sulfonamide-mediated interactions.
Biological Activity
Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate (CAS No. 478033-22-6) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 430.5 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O5S2 |
| Molecular Weight | 430.5 g/mol |
| Boiling Point | 594.9 ± 60.0 °C |
| Density | 1.43 ± 0.1 g/cm³ |
| pKa | 7.78 ± 0.10 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli).
A study conducted on several derivatives of nicotinic acid, including this compound, demonstrated promising results in inhibiting bacterial growth through the broth microdilution method. The minimum inhibitory concentrations (MICs) were comparable to standard antimicrobial agents .
Case Study: Antibacterial Efficacy
In a controlled experiment, the compound was tested at varying concentrations against E. coli and S. aureus. The results indicated that at a concentration of 10 mg/ml, significant inhibition zones were observed around the test samples, confirming its bactericidal activity.
| Bacterial Strain | Concentration (mg/ml) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 10 | 15 |
| S. aureus | 10 | 12 |
The antibacterial mechanism is hypothesized to involve the generation of reactive oxygen species (ROS) upon interaction with bacterial membranes, leading to oxidative stress and subsequent cell death . Additionally, the positive charge of the nanoparticles facilitates strong interactions with the negatively charged bacterial cell walls, enhancing permeability and disruption.
Anti-inflammatory Properties
Preliminary studies suggest that compounds similar to this compound also exhibit anti-inflammatory activity. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Q & A
Q. What are the critical steps in synthesizing Methyl 6-[(2-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)sulfanyl]nicotinate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sulfonylation and sulfanyl linkage formation. Key steps include:
- Sulfonylation : Reacting 2-aminophenyl derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate. Optimize temperature (0–25°C) to suppress side reactions like over-sulfonation .
- Sulfur Bridging : Coupling the sulfonamide intermediate with methyl 6-mercaptonicotinate via nucleophilic aromatic substitution. Use polar aprotic solvents (DMF or DMSO) and catalytic bases (K₂CO₃) to enhance reaction efficiency .
- Monitoring : Track progress via TLC or HPLC with UV detection (λ = 254 nm). System suitability mixtures (e.g., USP reference standards) ensure column performance .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer: Orthogonal methods are recommended:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, sulfonamide, and sulfanyl groups). Compare with methyl 6-(pentafluoro-λ⁶-sulfanyl)nicotinate analogs for peak assignments .
- HPLC-PDA : Use C18 columns (e.g., 5 µm, 250 mm × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% TFA). Retention time and UV spectrum (200–400 nm) validate purity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
Q. How can researchers mitigate byproduct formation during sulfanyl linkage synthesis?
Methodological Answer:
- Stoichiometry Control : Use a 1.2:1 molar ratio of thiol (methyl 6-mercaptonicotinate) to sulfonamide intermediate to limit disulfide byproducts.
- Oxygen Exclusion : Conduct reactions under nitrogen to prevent thiol oxidation. Add antioxidants (e.g., BHT) if needed .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from disulfides or unreacted intermediates.
Q. What safety protocols are essential when handling sulfonyl chloride intermediates?
Methodological Answer:
Q. How can researchers validate the electronic effects of substituents on the compound’s stability?
Methodological Answer:
- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to model electron-withdrawing/donating effects of substituents (e.g., methoxy vs. nitro groups) on sulfonamide stability.
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC. Compare with analogs lacking methoxy groups .
Advanced Research Questions
Q. How can computational methods predict the biological targets or activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., 15-lipoxygenase or kinase domains). Focus on sulfonamide and nicotinate interactions with catalytic residues .
- QSAR Modeling : Build Bayesian classifier models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict inhibitory activity against enzymatic targets .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
Q. How to design in vitro assays to assess the compound’s enzyme inhibition potential?
Methodological Answer:
- Enzyme Selection : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or tyrosine kinases).
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC₅₀ values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Data Analysis : Fit dose-response curves using GraphPad Prism to calculate inhibition constants (Ki).
Q. How can researchers optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Test DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for aqueous solubility enhancement. Measure via shake-flask method (UV quantification at λ_max) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or nicotinate moieties to improve hydrophilicity.
Q. What experimental approaches validate the compound’s metabolic stability in hepatic models?
Methodological Answer:
- Microsomal Incubations : Incubate the compound with rat/human liver microsomes (37°C, NADPH-regenerating system). Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation). Compare fragmentation patterns with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
